Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-
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Overview
Description
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- is a complex organic compound that features a unique combination of functional groups, including an acetamide moiety, a benzylthio group, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- typically involves the reaction of 2-(benzylthio)ethylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-(benzylthio)ethylamine} + \text{trichloroacetyl chloride} \rightarrow \text{Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylthio group allows for interactions with thiol-containing biomolecules, while the trichloromethyl group can participate in electrophilic reactions.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a wide range of applications.
N-(2-(benzylthio)ethyl)acetamide: Lacks the trichloromethyl group but retains the benzylthio functionality.
2,2,2-Trichloroacetamide: Contains the trichloromethyl group but lacks the benzylthio group.
Uniqueness
Acetamide, N-(2-(benzylthio)ethyl)-2,2,2-trichloro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylthio and trichloromethyl groups allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
73664-34-3 |
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Molecular Formula |
C11H12Cl3NOS |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C11H12Cl3NOS/c12-11(13,14)10(16)15-6-7-17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI Key |
SGUVXMJFYJNEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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